(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c1-2-12-15(18)16(20-10-19-12)26-11-4-6-22(9-11)17(24)13-8-14-23(21-13)5-3-7-25-14/h8,10-11H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIKUOZWEFOIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NN4CCCOC4=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone represents a novel class of pyrazole derivatives with potential therapeutic applications. This article explores its biological activity based on existing research, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: a pyrazolo[5,1-b][1,3]oxazine moiety and a pyrrolidine derivative. This unique combination suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the pyrazole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular:
- Case Study : A study evaluating similar pyrazolo compounds found that they demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Pyrazolo Compound A | Breast | 6.9 |
| Pyrazolo Compound B | Colon | 13.6 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. The compound may exhibit similar effects:
- Mechanism : These compounds often disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
Research has reported promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, pyrazole derivatives are also being studied for:
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Analgesic : Pain relief through central nervous system pathways.
The biological activity of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is likely mediated through several mechanisms:
- Enzyme Inhibition : Targeting specific kinases or enzymes involved in cancer progression.
- Receptor Modulation : Interacting with receptors that regulate cell growth and apoptosis.
- DNA Interaction : Potential to intercalate into DNA strands, disrupting replication.
Synthesis and Characterization
The synthesis of this compound has been achieved through multi-step processes involving:
- Formation of the pyrazolo[5,1-b][1,3]oxazine core.
- Coupling with the pyrrolidine derivative via nucleophilic substitution reactions.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of synthesized compounds .
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with compounds containing the pyrazolo[5,1-b][1,3]oxazine scaffold:
- Anticancer Activity : Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazolo derivatives can inhibit cell proliferation in various cancer cell lines such as K562 and MCF-7. The mechanism often involves apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Some pyrazolo derivatives demonstrate antimicrobial effects against a range of pathogens. This has been attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, showing promise in reducing inflammation in models of chronic inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in Molecules demonstrated that a related pyrazolo derivative significantly inhibited the growth of K562 leukemia cells. The compound induced apoptosis through mitochondrial pathways and altered expression levels of key apoptotic proteins .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, a series of substituted pyrazolo compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the pyrazole structure enhanced their antimicrobial potency .
Potential Therapeutic Applications
Given its diverse biological activities, (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone holds promise for development into therapeutic agents targeting:
- Cancer Treatment : As an anticancer agent.
- Infectious Diseases : As an antimicrobial treatment.
- Chronic Inflammatory Conditions : For managing inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Fluorinated Pyrimidine-Containing Analogues
The 5-fluoropyrimidin-4-yl group in the target compound is a critical feature. Fluorine substitution is known to enhance metabolic stability and binding affinity in kinase inhibitors . For instance:
- 6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidin-4(5H)-one () demonstrates how fluorine and hydroxyl groups on aromatic systems improve solubility and target engagement.
- Rapamycin analogs () show that fluorine-induced chemical shift changes in NMR (e.g., regions A and B) correlate with substituent positioning, a principle applicable to the target compound’s fluoropyrimidine .
Table 2: Impact of Fluorine on Key Properties
NMR Profiling and Lumping Strategy
NMR analysis () reveals that compounds with shared cores (e.g., pyrazolo-oxazin or pyrimidine) exhibit nearly identical chemical shifts except in regions influenced by substituents. For the target compound, shifts in regions analogous to A (positions 39–44) and B (positions 29–36) would highlight the fluoropyrimidine’s electronic effects . The lumping strategy () groups such compounds based on core reactivity, reducing complexity in SAR studies.
Table 3: Lumping of Pyrazolo-Oxazin/Pyrimidine Derivatives
Q & A
Basic: What are the optimal synthetic routes for preparing (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone?
The synthesis typically involves multi-step reactions, including cyclization and coupling strategies. Key steps include:
- Cyclization of pyrazole precursors with oxazine-forming reagents (e.g., POCl₃ or polyphosphoric acid) to construct the pyrazolo[5,1-b][1,3]oxazin core .
- Functionalization of the pyrrolidine ring via nucleophilic substitution at the 3-position using 6-ethyl-5-fluoropyrimidin-4-ol under basic conditions (e.g., NaH or K₂CO₃) .
- Methanone coupling between the pyrazolo-oxazine and pyrrolidine intermediates using carbodiimide-based reagents (e.g., DCC or EDCI) .
Reaction conditions (temperature, solvent polarity, and catalyst selection) critically influence yield and purity. For example, anhydrous DMF at 80–100°C is often used for coupling steps .
Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation?
- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent patterns, with characteristic shifts for the fluoropyrimidine (δ ~8.5 ppm for aromatic protons) and pyrrolidine (δ ~3.5–4.0 ppm for oxy-linked CH₂) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the oxazin-pyrrolidine dihedral angle (~110–120°), critical for assessing conformational stability .
- HRMS/ESI-MS : Validates molecular weight and fragmentation patterns, particularly for the fluorinated pyrimidine moiety .
Advanced: How can researchers design experiments to resolve contradictory bioactivity data across structural analogs?
Contradictions often arise from subtle differences in substituent electronic effects or assay conditions. Methodological strategies include:
- Systematic SAR Studies : Compare analogs with incremental substitutions (e.g., replacing 5-fluoro with chloro in the pyrimidine ring) to isolate electronic or steric influences .
- Standardized Assay Protocols : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Computational Validation : Apply molecular docking to predict binding modes against targets (e.g., kinases or GPCRs) and correlate with experimental IC₅₀ data .
Advanced: What in silico approaches are suitable for predicting the pharmacokinetic properties of this compound?
- QSAR Modeling : Use descriptors like logP (for lipophilicity) and polar surface area (PSA) to predict blood-brain barrier permeability and oral bioavailability .
- Molecular Dynamics Simulations : Assess stability of the pyrrolidine-oxazin linkage in physiological pH conditions, which may influence metabolic half-life .
- ADMET Prediction Tools : Software like SwissADME or ADMETlab2.0 can estimate CYP450 metabolism risks, particularly for the fluoropyrimidine moiety, which may undergo oxidative defluorination .
Advanced: How can researchers optimize the compound’s selectivity for target enzymes over off-target receptors?
- Fragment-Based Design : Replace the 6-ethyl group on the pyrimidine with bulkier substituents (e.g., isopropyl) to enhance steric hindrance against off-target binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy to prioritize modifications improving target affinity .
- Cryo-EM/Co-crystallization : Resolve target-compound complexes to identify critical hydrogen bonds (e.g., between the oxazin oxygen and kinase hinge regions) .
Basic: What are the stability considerations for long-term storage of this compound?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluoropyrimidine group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methanone linkage, which is prone to cleavage in humid conditions .
- Solvent Selection : DMSO solutions (10 mM) are stable for ≤6 months at -80°C, but repeated freeze-thaw cycles degrade the pyrrolidine-oxygen bond .
Advanced: What mechanistic studies are recommended to elucidate its mode of action in kinase inhibition?
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., DiscoverX KINOMEscan) to identify primary targets .
- Western Blotting : Validate downstream signaling effects (e.g., phosphorylation of ERK or AKT in cancer cell lines) .
- Resistance Mutagenesis : Engineer mutations in ATP-binding pockets (e.g., gatekeeper residues) to confirm target engagement .
Advanced: How can researchers address low aqueous solubility during in vivo studies?
- Prodrug Strategies : Introduce phosphate or hemisuccinate esters at the pyrrolidine nitrogen to enhance solubility .
- Nanoformulations : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- Co-solvent Systems : Use 10% Captisol® in PBS (pH 7.4) for intraperitoneal administration, achieving >90% solubility at 5 mg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
